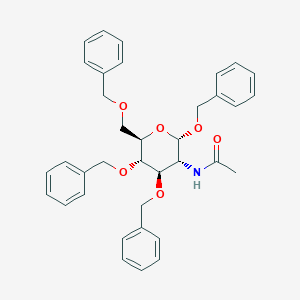

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside

描述

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside is a significant compound in the biomedical industry, primarily used for research purposes. It is employed in studying the synthesis and biological activities of carbohydrates, particularly their interactions with proteins. The compound has the molecular formula C36H39NO6 and a molecular weight of 581.7 g/mol .

准备方法

The synthesis of 2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside involves multiple stepsThe reaction conditions typically involve the use of benzyl chloride and sodium hydride in anhydrous conditions to ensure the protection of hydroxyl groups . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

化学反应分析

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the removal of benzyl protecting groups.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where reagents like sodium azide can replace the acetamido group with an azido group.

科学研究应用

Glycobiology

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside is utilized in glycobiology for the synthesis of glycoproteins and glycolipids. Its structure allows for the introduction of acetamido and benzyl groups, which can modify the properties of carbohydrates in biological systems. This modification is crucial for studying carbohydrate-protein interactions and the role of glycans in cellular processes .

Drug Development

The compound serves as a building block in the development of new pharmaceuticals. Its ability to mimic natural sugars makes it a candidate for designing drugs that can interact with sugar-binding proteins or enzymes. For instance, it may be used in the synthesis of inhibitors targeting glycosyltransferases or other enzymes involved in carbohydrate metabolism .

Bioconjugation Techniques

In bioconjugation, this compound can be employed to create stable linkages between biomolecules such as proteins and nucleic acids. The benzyl groups provide a hydrophobic environment that can enhance the stability and solubility of conjugates in biological systems . This application is particularly relevant for developing targeted drug delivery systems.

Antibody Production

Research indicates that derivatives like 2-acetamido compounds are useful in generating antibodies against specific carbohydrate structures. By modifying antigens with this compound, researchers can enhance the immunogenicity of carbohydrate-based vaccines or diagnostic tools .

Case Study 1: Glycoprotein Synthesis

A study conducted by Creative Biolabs demonstrated the successful incorporation of this compound into glycoproteins. The research highlighted how modifying glycoproteins with this compound improved their stability and functionality in therapeutic applications .

Case Study 2: Drug Design

In a recent publication on drug design strategies involving carbohydrate mimetics, researchers utilized this compound to create analogs that effectively inhibited specific glycosyltransferases involved in cancer progression. The findings suggested that such modifications could lead to more effective anticancer agents .

作用机制

The mechanism of action of 2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside involves its interaction with specific proteins and enzymes. The compound mimics natural carbohydrates, allowing it to bind to carbohydrate-recognizing proteins, thereby influencing various biological pathways. These interactions can modulate cellular processes such as signal transduction, cell adhesion, and immune responses.

相似化合物的比较

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside can be compared with similar compounds like:

2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: This compound has similar protective groups but differs in the acetylation pattern.

Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-glucopyranoside: This compound has a similar structure but includes a galactopyranosyl moiety .

The uniqueness of this compound lies in its specific benzyl protection pattern and its utility in studying carbohydrate-protein interactions, making it a valuable tool in biomedical research.

生物活性

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside (commonly referred to as Acetaminobenzyl glucosamine) is a synthetic glycoside that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes multiple benzyl groups that enhance its solubility and reactivity. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₃₃H₄₃N₁O₁₇

- Molecular Weight : 725.69 g/mol

- CAS Number : 38416-56-7

- Purity : Minimum 95% by HPLC

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its interactions with various enzymes and cellular pathways.

Enzymatic Interactions

- Fucosyltransferase Activity : Research indicates that this compound serves as a substrate for fucosyltransferases, which are critical in glycoprotein synthesis. It has been shown to act as a specific acceptor for GDP-fucose in enzymatic reactions involving alpha(1→4)-L-fucosyltransferase from human saliva and stomach mucosa .

- Inhibition Studies : In studies examining the inhibition of glycosaminoglycan polysaccharides, derivatives of this compound exhibited varying degrees of inhibitory activity against enzymes such as heparinase and hyaluronidase. This suggests potential applications in modulating inflammatory responses and tissue remodeling .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Table 1: Summary of Biological Activities

Therapeutic Implications

The modulation of glycosaminoglycan activity via derivatives of this compound opens avenues for therapeutic interventions in diseases characterized by abnormal glycosylation patterns. These include:

- Cancer Therapy : Alterations in glycosylation are often associated with tumor progression and metastasis. Compounds like this one may be utilized to inhibit tumor growth by modulating glycan structures on cancer cells.

- Inflammatory Diseases : By inhibiting specific glycosidases involved in inflammatory pathways, this compound could serve as a lead for developing new anti-inflammatory drugs.

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38)/t32-,33-,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWAVJMRMSMGKO-HFDGEQGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。